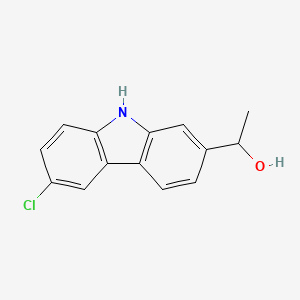

2-(1-Hydroxyethyl)-6-chlorocarbazole

Description

Properties

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDACEXNDEXNISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92841-21-9 | |

| Record name | 2-(1-Hydroxyethyl)-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/312NRK96Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(1-Hydroxyethyl)-6-chlorocarbazole CAS number and chemical identifiers

Common Designation: Carprofen EP Impurity C Primary Application: Pharmaceutical Reference Standard / Critical Process Impurity

Executive Technical Summary

2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS 92841-21-9) is a significant organic impurity and reference standard associated with the manufacturing of Carprofen , a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Chemically, it represents the reduced alcohol derivative of the key synthetic intermediate 2-acetyl-6-chlorocarbazole.

For drug development professionals and analytical scientists, this compound serves as a Critical Quality Attribute (CQA) marker. Its presence in the final Active Pharmaceutical Ingredient (API) indicates deviations in the oxidative transformation steps or incomplete downstream processing. Control of this impurity is mandated by pharmacopeial standards (European Pharmacopoeia - EP) to ensure the safety and efficacy of the final veterinary formulation.

Chemical Identity & Physicochemical Properties

This section consolidates the fundamental identifiers required for regulatory filing and analytical method development.

| Identifier / Property | Data |

| CAS Registry Number | 92841-21-9 |

| IUPAC Name | 1-(6-Chloro-9H-carbazol-2-yl)ethanol |

| Common Synonyms | Carprofen Impurity C; 6-Chloro-α-methyl-9H-carbazole-2-methanol |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.71 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Chirality | Racemic mixture (contains one stereocenter at the hydroxylethyl group) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water |

| pKa (Calculated) | ~13-14 (Carbazole NH), ~14.5 (Secondary Alcohol) |

| InChI Key | YDACEXNDEXNISI-UHFFFAOYSA-N |

Synthetic Origin & Impurity Formation Logic

Expertise & Causality: Understanding the origin of Impurity C requires analyzing the industrial synthesis of Carprofen. The standard route often employs a Fischer Indole Synthesis followed by functionalization.

The critical divergence point occurs at the 2-acetyl-6-chlorocarbazole intermediate. In the target pathway, this ketone undergoes a rearrangement/oxidation (often a Willgerodt-Kindler type sequence or metal-catalyzed oxidation) to form the propionic acid moiety of Carprofen.

Impurity C Formation: Impurity C arises from the unwanted reduction of the carbonyl group in 2-acetyl-6-chlorocarbazole. This can be caused by:

-

Over-reduction: If reducing agents (e.g., borohydrides used in other steps) are carried over.

-

Disproportionation: Cannizzaro-type side reactions under strong alkaline conditions.

-

Incomplete Oxidation: Failure to fully convert the alcohol intermediate if the synthesis proceeds via Ketone -> Alcohol -> Acid.

Figure 1: Synthetic Pathway and Impurity Divergence

The following diagram illustrates the process flow and the specific node where the impurity is generated.

Caption: Divergence of Carprofen Impurity C from the primary synthetic pathway of the 2-acetyl intermediate.

Analytical Protocol: Detection & Quantification

Trustworthiness & Self-Validation: To validate the purity of Carprofen API, a robust HPLC method is required. The method below is designed to resolve Impurity C from the API and other related compounds (e.g., Impurity A - the carbazole acetal).

Standardized HPLC Methodology (Reverse Phase)

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Carbazole characteristic absorption) and 300 nm.

-

Temperature: 25°C.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

|---|---|---|---|

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 20 | 80 | Elution of Impurities |

| 20.0 | 20 | 80 | Wash |

| 21.0 | 60 | 40 | Re-equilibration |

System Suitability Criteria (Self-Validating Metrics):

-

Resolution (Rs): > 1.5 between Carprofen and Impurity C peaks.

-

Tailing Factor: < 2.0 for the Impurity C peak.

-

Relative Retention Time (RRT): Impurity C typically elutes before Carprofen due to the higher polarity of the hydroxyl group compared to the propionic acid/methyl substitution pattern in the specific matrix (Note: RRT varies by exact column chemistry; always inject an authentic standard).

Handling, Safety, and Stability

Authoritative Grounding: While specific toxicological data for Impurity C is limited compared to the API, it must be handled with the rigor of a potent pharmacologically active carbazole.

-

Hazard Classification: Irritant (Skin/Eye). Potential mutagenicity (common to planar carbazole structures).

-

Storage: -20°C is recommended for long-term stability of the reference standard to prevent oxidation back to the ketone (Impurity H) or dehydration.

-

Solubility for Bioassays: Dissolve in DMSO to create a stock solution (up to 30 mg/mL). Aqueous dilutions should be prepared immediately before use to prevent precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15188600: 2-(1-Hydroxyethyl)-6-chlorocarbazole. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity Standards and Related Substances. (Referenced via chemical supplier catalog data).[1][2][3][4] Retrieved from [Link]

-

US Environmental Protection Agency (EPA). Substance Registry Services: 9H-Carbazole-2-acetic acid, 6-chloro-alpha-methyl- (Carprofen Parent Record). Retrieved from [Link][5]

-

Pharmaffiliates. Carprofen Impurity C Reference Standard Data. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Carprofen EP Impurity F - CAS - 71208-55-4 | Axios Research [axios-research.com]

- 4. Carprofen EP Impurity C - CAS - 92841-21-9 | Axios Research [axios-research.com]

- 5. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]

Pharmacological & Industrial Significance of 2-(1-Hydroxyethyl)-6-chlorocarbazole

From Synthetic Intermediate to Critical Quality Attribute in NSAID Development

Executive Summary

2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9), widely recognized in pharmaceutical development as Carprofen Impurity C , represents a pivotal molecular scaffold in the lifecycle of propionic acid-class NSAIDs. While primarily characterized as the immediate synthetic precursor and a degradation product of Carprofen (Rimadyl), its significance extends beyond simple impurity profiling.

This technical guide analyzes the compound’s dual role: first, as a critical synthetic intermediate that defines the chirality and enantiomeric purity of the final drug substance; and second, as a pharmacological comparator that elucidates the structural requisites for Cyclooxygenase (COX) inhibition. We provide validated protocols for its synthesis, detection, and structure-activity relationship (SAR) analysis.

Chemical Identity & Structural Properties

The compound is a carbazole derivative featuring a chloro-substitution at the C6 position and a 1-hydroxyethyl moiety at the C2 position.

| Property | Specification |

| IUPAC Name | 1-(6-chloro-9H-carbazol-2-yl)ethanol |

| Common Name | Carprofen Impurity C; 6-Chloro-α-methyl-9H-carbazole-2-methanol |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| Chirality | Racemic (1RS); contains one chiral center at the hydroxymethylene carbon. |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water. |

| pKa | ~16 (Alcohol), ~13 (Carbazole NH) |

Stereochemical Implications

Unlike Carprofen, which is often administered as a racemate but owes its COX-inhibitory potency primarily to the S-enantiomer, 2-(1-Hydroxyethyl)-6-chlorocarbazole serves as the point of divergence in asymmetric synthesis. The reduction of the preceding ketone (2-acetyl-6-chlorocarbazole) determines the stereochemistry of this alcohol, which can subsequently influence the enantiomeric excess of Carprofen if chiral resolution is not performed downstream.

Pharmacological Mechanism: The SAR Divergence

To understand the pharmacological significance of 2-(1-Hydroxyethyl)-6-chlorocarbazole, one must contrast it with its oxidized derivative, Carprofen.

Mechanism of Action (The "Missing Anchor")

The primary mechanism of NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2).

-

Carprofen (Active Drug): The carboxylic acid group forms a critical ionic bridge with Arg120 (and hydrogen bonds with Tyr355) within the COX active site. This anchors the molecule, allowing the carbazole ring to block the arachidonic acid channel.

-

2-(1-Hydroxyethyl)-6-chlorocarbazole (Impurity/Metabolite): The substitution of the carboxylic acid with a hydroxyl group eliminates this ionic anchor.

-

Result: Significantly reduced binding affinity (Ki) for COX enzymes.

-

Significance: This molecule serves as a negative control in SAR studies, validating the necessity of the acidic pharmacophore for propionic acid NSAIDs.

-

Toxicology & Metabolism

While less potent therapeutically, the compound is a Critical Quality Attribute (CQA) due to potential toxicity.

-

Hepatotoxicity: Carbazole derivatives can undergo bioactivation to reactive iminoquinone species. Monitoring the levels of this alcohol ensures that the total body burden of carbazole residues remains within ICH Q3A limits.

-

Metabolic Pathway: In vivo, Carprofen is primarily metabolized via glucuronidation and oxidation at the carbazole nitrogen or C7/C8 positions.[1][2] The formation of 2-(1-Hydroxyethyl)-6-chlorocarbazole via decarboxylation/reduction is a minor pathway but relevant for forensic screening in veterinary medicine.

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates the central role of 2-(1-Hydroxyethyl)-6-chlorocarbazole (Impurity C) in the synthesis of Carprofen and its divergence from the metabolic route.

Figure 1: The synthetic trajectory from ketone precursor to Carprofen, highlighting Impurity C as the reduced alcohol intermediate.

Experimental Protocols

Synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole

Context: This protocol is used to generate reference standards for impurity profiling.

Reagents:

-

2-Acetyl-6-chlorocarbazole (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF)

Methodology:

-

Dissolution: Dissolve 10 mmol of 2-acetyl-6-chlorocarbazole in 50 mL of THF/Methanol (1:1 v/v) under nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes to prevent thermal runaway.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Quench carefully with 10 mL of 1N HCl.

-

Extraction: Evaporate volatiles. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol to yield white needles.

-

Yield Target: >90%

-

Purity: >99.5% (HPLC)

-

Analytical Detection (HPLC-UV)

Context: Quantification of Impurity C in Carprofen bulk drug substance according to EP/USP standards.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 234 nm (Carbazole absorption max) |

| Retention Time | Carprofen: ~12.5 min; Impurity C: ~9.8 min (Elutes earlier due to higher polarity of alcohol vs acid/dimer) |

| Limit of Quantitation | 0.05% w/w |

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why the conversion of the alcohol (Impurity C) to the acid (Carprofen) is essential for pharmacological efficacy.

Figure 2: SAR comparison showing the critical role of the carboxylic acid moiety in COX binding affinity.

References

-

European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity C. 11th Edition. Strasbourg, France: EDQM. Available at: [Link]

-

Rubio, F., Seawall, S., et al. (1980).[3] "Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans."[1][2][3] Journal of Pharmaceutical Sciences, 69(11), 1245-1253. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15188600: 2-(1-Hydroxyethyl)-6-chlorocarbazole. Available at: [Link]

-

Dumasia, M.C., et al. (2003).[4] "Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry." Journal of Chromatography B, 789(2), 347-360. Available at: [Link]

Sources

- 1. Sci-Hub. Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans / Journal of Pharmaceutical Sciences, 1980 [sci-hub.sg]

- 2. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Toxicity and Safety of Chlorocarbazole Intermediates

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Toxicological Profile of Chlorocarbazole Intermediates.

Chlorocarbazole intermediates, foundational scaffolds in the synthesis of a myriad of pharmacologically active compounds, present a unique set of challenges in the laboratory. Their inherent reactivity and structural similarity to known toxicants necessitate a thorough understanding of their toxicological profiles and strict adherence to safety protocols. This in-depth technical guide provides a critical overview of the known toxicity data, mechanisms of action, and essential safety procedures for researchers and drug development professionals working with these valuable yet hazardous molecules.

The Double-Edged Sword: Introduction to Chlorocarbazole Intermediates

Chlorinated derivatives of carbazole are prized in medicinal chemistry for their role in the synthesis of novel therapeutics, including anti-cancer and anti-epileptic agents. The introduction of chlorine atoms onto the carbazole ring can significantly modulate the molecule's biological activity, often enhancing its therapeutic efficacy. However, this structural modification also raises toxicological concerns, as halogenated aromatic compounds are a class of chemicals known for their potential persistence and toxicity. A nuanced understanding of their structure-activity relationships is therefore paramount for safe and effective drug development.

Unveiling the Hazard: Toxicological Profile of Chlorocarbazole Intermediates

The toxicity of chlorocarbazole intermediates is a complex subject, with data varying depending on the specific isomer and the degree of chlorination. While comprehensive toxicological data for every derivative is not available, a consistent theme of potential hazard emerges from the existing literature and safety data sheets.

Acute Toxicity and Hazard Classifications

Globally Harmonized System (GHS) classifications for specific chlorocarbazole intermediates provide a starting point for risk assessment. For instance, 3-Chlorocarbazole is classified as:

Table 1: GHS Hazard Statements for 3-Chlorocarbazole [1]

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | Harmful if swallowed |

| Skin corrosion/irritation | Causes skin irritation |

| Serious eye damage/eye irritation | Causes serious eye irritation |

The Specter of Dioxin-Like Toxicity: Mechanism of Action

A primary toxicological concern associated with halogenated aromatic compounds, including chlorocarbazoles, is their potential to exhibit "dioxin-like" toxicity. This mechanism is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1)[2][3][4].

The binding of a ligand, such as a chlorocarbazole, to the AhR initiates a signaling cascade that can lead to a range of adverse effects, including developmental toxicity, immunotoxicity, and carcinogenesis. Several studies have confirmed that various polyhalogenated carbazoles, including chlorinated derivatives, can significantly activate the AhR[2][3][4]. The potency of AhR activation is dependent on the specific pattern of halogenation[2].

The induction of CYP1A1-dependent ethoxyresorufin-O-deethylase (EROD) activity is a well-established biomarker for AhR activation. Studies have shown that 3-chlorocarbazole and 3,6-dichlorocarbazole can induce EROD activity in rat hepatoma cell lines, confirming their dioxin-like potential[5].

Caption: Mechanism of Dioxin-Like Toxicity via AhR Activation.

Carcinogenicity

The carcinogenic potential of chlorocarbazole intermediates is a significant concern. While specific carcinogenicity studies on many chlorinated derivatives are lacking, the parent compound, carbazole, has been shown to induce liver neoplastic nodules and hepatocellular carcinomas in mice following dietary administration[6][7]. This raises a red flag for its chlorinated analogs, as halogenation can sometimes enhance the carcinogenic properties of aromatic compounds. Given the dioxin-like mechanism of action, which is linked to tumor promotion, a cautious approach regarding the carcinogenic potential of chlorocarbazole intermediates is warranted.

Fortifying the Front Line: Safety and Handling Protocols

Given the established and potential hazards of chlorocarbazole intermediates, a multi-layered approach to safety is essential in any research or development setting.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure. The following should be considered mandatory when handling chlorocarbazole intermediates:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.

-

Gloves: Chemical-resistant gloves are essential. Consult manufacturer's compatibility charts for the specific solvent being used. Double-gloving is recommended.

-

Lab Coat: A buttoned, flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: All work with solid or volatile chlorocarbazole intermediates should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Engineering Controls and Work Practices

-

Ventilation: A properly functioning chemical fume hood is the most critical engineering control.

-

Designated Area: Establish a designated area for working with chlorocarbazole intermediates to prevent cross-contamination.

-

Weighing and Handling Solids: Handle solid compounds with care to avoid generating dust. Weighing should be done in a fume hood or a balance enclosure.

-

Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling these compounds.

Storage and Waste Disposal

-

Storage: Store chlorocarbazole intermediates in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials.

-

Waste Disposal: All waste containing chlorocarbazole intermediates, including contaminated PPE and glassware, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines[8][9][10][11]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[9].

In the Trenches: Experimental Protocols for Toxicity Assessment

For laboratories equipped to conduct toxicological assessments, the following protocols provide a framework for evaluating the dioxin-like activity of chlorocarbazole intermediates.

EROD (Ethoxyresorufin-O-Deethylase) Assay

This cell-based assay is a functional measure of CYP1A1 induction and a reliable indicator of AhR activation.

Objective: To quantify the induction of CYP1A1 enzymatic activity in response to exposure to chlorocarbazole intermediates.

Materials:

-

H4IIE rat hepatoma cell line (or other suitable AhR-responsive cell line)

-

Cell culture medium and supplements

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard)

-

NADPH (cofactor)

-

96-well plates (black, clear bottom for fluorescence reading)

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Cell Culture: Culture H4IIE cells in 96-well plates until they reach approximately 80-90% confluency.

-

Compound Exposure: Prepare serial dilutions of the chlorocarbazole intermediate and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) in cell culture medium. Treat the cells with the compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: After incubation, lyse the cells to release the intracellular enzymes.

-

Enzymatic Reaction: Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time as 7-ethoxyresorufin is converted to the fluorescent product, resorufin.

-

Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the total protein concentration in each well. Express the results as pmol of resorufin/min/mg of protein.

Caption: Workflow for the EROD Assay.

AhR-Responsive Luciferase Reporter Gene Assay

This assay provides a more direct measure of AhR-dependent gene transcription.

Objective: To quantify the activation of the AhR signaling pathway by measuring the expression of a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

Materials:

-

A cell line stably transfected with an AhR-responsive luciferase reporter plasmid (e.g., various commercially available reporter cell lines).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

96-well plates (white, opaque for luminescence reading).

-

Luminometer.

Step-by-Step Methodology:

-

Cell Culture: Seed the reporter cells in 96-well plates.

-

Compound Exposure: Treat the cells with serial dilutions of the chlorocarbazole intermediate and a positive control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: The amount of light produced is proportional to the level of AhR activation. Express the results as relative light units (RLUs) or as a fold induction over the vehicle control.

Conclusion: A Call for Vigilance and Further Research

Chlorocarbazole intermediates are indispensable tools in the quest for new medicines. However, their potential for toxicity, particularly their dioxin-like activity, demands a high level of respect and caution from the scientific community. This guide serves as a foundational resource for understanding and mitigating the risks associated with these compounds. It is imperative that researchers not only adhere to stringent safety protocols but also contribute to the growing body of knowledge on the toxicology of these important chemical entities. Further research into the specific toxicokinetics and long-term health effects of various chlorocarbazole isomers is crucial for ensuring the safety of both laboratory personnel and the environment, and for the responsible development of future pharmaceuticals.

References

-

Zhao, B., et al. (2019). Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism. Science of The Total Environment, 689, 103-111. [Link]

-

Till, M., et al. (2016). The fingerprints of dioxin-like bromocarbazoles and chlorocarbazoles in selected forest soils in Germany. Environmental Pollution, 218, 114-123. [Link]

-

Yue, D., et al. (2019). Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism. Aarhus University - Pure. [Link]

-

INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. [Link]

-

Tröbs, M., et al. (2011). Degradative fate of 3-chlorocarbazole and 3,6-dichlorocarbazole in soil. Environmental Science and Pollution Research, 18(6), 941-950. [Link]

-

Wu, Q., et al. (2019). AhR Agonist Activity Confirmation of Polyhalogenated Carbazoles (PHCZs) Using an Integration of in Vitro, in Vivo, and in Silico Models. Environmental Science & Technology, 53(24), 14716-14723. [Link]

-

National Center for Biotechnology Information. (n.d.). EROD assay protocol. [Link]

-

PubChem. (n.d.). 3-Chlorocarbazole. [Link]

-

He, G., et al. (2014). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. Toxicological Sciences, 141(1), 155-168. [Link]

-

Tsuda, H., et al. (1982). Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice. Gan, 73(2), 273-278. [Link]

-

Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1983). Carbazole. In: Polynuclear Aromatic Compounds, Part 1, Chemical, Environmental and Experimental Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 32. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Heinrich, P., et al. (2014). Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 164, 21-28. [Link]

-

Bräunig, J., et al. (2017). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 12(11), 2346-2361. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

-

Department of Toxic Substances Control. (n.d.). Acute Dermal Toxicity. [Link]

-

Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]

-

González, R. M., et al. (2000). Acute and oral subchronic toxicity of D-003 in rats. Journal of Applied Toxicology, 20(6), 461-466. [Link]

-

National Institutes of Health. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

-

U.S. Environmental Protection Agency. (2025). TIM Version 3.0 beta Technical Description and User Guide - Appendix H - Dermal Toxicity Estimation. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]

Sources

- 1. Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Table 3.9, Studies of carcinogenicity in mice given carbazole - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 10. epa.gov [epa.gov]

- 11. CCOHS: Hazardous Waste Management [ccohs.ca]

Technical Guide: Chemical Precursors and Synthetic Pathways for 2-(1-Hydroxyethyl)-6-chlorocarbazole

Part 1: Executive Summary & Strategic Context

2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9) is a critical chiral secondary alcohol within the carbazole pharmacophore family. In the pharmaceutical industry, it is most notably identified as Carprofen Impurity C (European Pharmacopoeia standard), a degradation product or synthetic intermediate of the non-steroidal anti-inflammatory drug (NSAID) Carprofen (Rimadyl).

For researchers and drug development professionals, synthesizing this molecule is essential for two primary workflows:

-

Impurity Profiling: Establishing a reference standard to quantify process impurities in Carprofen batches.

-

Scaffold Diversification: Utilizing the chiral alcohol handle at the C2 position for further functionalization (e.g., enantioselective coupling) in the development of novel kinase inhibitors or anti-inflammatory agents.

This guide details the high-fidelity synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole, prioritizing regiochemical control. While direct functionalization of the carbazole ring is possible, it often suffers from poor regioselectivity (favoring the C3 position). Therefore, this guide advocates for a de novo ring construction strategy (Fischer Indole Synthesis) as the scientifically integrated route to guarantee the 2,6-substitution pattern.

Part 2: Retrosynthetic Analysis & Precursor Logic

To achieve the specific 2,6-disubstitution pattern, we must disconnect the molecule back to precursors that pre-define these positions before the aromatic system is fully formed.

Structural Disconnection

-

Target: 2-(1-Hydroxyethyl)-6-chlorocarbazole.[1]

-

Functional Group Interconversion (FGI): Oxidation of the secondary alcohol yields 2-Acetyl-6-chlorocarbazole .

-

Ring Disconnection (Fischer Indole): The carbazole core is disconnected at the N-C1 and C4-C4a bonds, revealing two key precursors:

-

Hydrazine Component: 4-Chlorophenylhydrazine (defines the 6-chloro position).

-

Ketone Component: 3-Acetylcyclohexanone (defines the 2-acetyl position).

-

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward pathway, ensuring high regiochemical fidelity.

Caption: Figure 1. Retrosynthetic pathway and forward synthesis via Fischer Indole strategy to ensure 2,6-regioselectivity.

Part 3: Detailed Synthetic Protocols

Phase 1: Scaffold Construction (Fischer Indole Synthesis)

Objective: Synthesis of 2-Acetyl-6-chlorocarbazole.[2] Rationale: Direct acetylation of 6-chlorocarbazole typically yields the 3-acetyl isomer due to electronic directing effects. The Fischer Indole synthesis using a 3-substituted cyclohexanone locks the substituent into the position para to the ring junction (which becomes C2 in the carbazole numbering).

Precursors:

-

Reagent A: 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7).

-

Reagent B: 3-Acetylcyclohexanone (CAS: 1443-80-7) [Note: Often generated in situ or used as a ketal protected form if stability is an issue].

-

Catalyst: Glacial Acetic Acid or Sulfuric Acid.

-

Oxidant: Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) or DDQ.

Protocol:

-

Hydrazone Formation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 3-acetylcyclohexanone (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours.

-

Cyclization: Add concentrated HCl or H2SO4 to the reaction mixture and continue refluxing for 3–4 hours. The hydrazone undergoes a [3,3]-sigmatropic rearrangement followed by elimination of ammonia to form 2-acetyl-6-chloro-1,2,3,4-tetrahydrocarbazole .

-

Isolation: Pour the mixture into ice water. Filter the precipitate, wash with water, and dry.

-

Aromatization (Dehydrogenation): Dissolve the tetrahydrocarbazole intermediate in xylene or toluene. Add Chloranil (2.0 eq) to effect dehydrogenation. Reflux for 4–6 hours until TLC indicates complete conversion to the fully aromatic carbazole.

-

Purification: Cool the mixture and filter off the hydroquinone byproduct. Concentrate the filtrate and purify via recrystallization from ethanol or column chromatography (Silica gel, Hexane/EtOAc).

Key Checkpoint: Confirm the structure via NMR. The C2-acetyl proton should appear as a singlet, and the aromatic region should show the characteristic 1,2,4-trisubstituted pattern on Ring A and 1,2,4-trisubstituted pattern on Ring B.

Phase 2: Functional Group Transformation (Reduction)

Objective: Conversion of 2-Acetyl-6-chlorocarbazole to 2-(1-Hydroxyethyl)-6-chlorocarbazole. Rationale: Sodium borohydride (NaBH4) is a mild, chemoselective reducing agent that will reduce the ketone to the secondary alcohol without affecting the chloro-substituent or the aromatic system.

Reagents & Conditions:

| Component | Role | Specification |

| 2-Acetyl-6-chlorocarbazole | Substrate | Purity >98% |

| Sodium Borohydride (NaBH4) | Reducing Agent | 1.5–2.0 Equivalents |

| Methanol / THF (1:1) | Solvent System | Anhydrous preferred |

| Dilute HCl (1N) | Quenching Agent | - |

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-acetyl-6-chlorocarbazole (10 mmol) and dissolve in a 1:1 mixture of Methanol and THF (50 mL). Ensure complete dissolution; mild heating (30°C) may be required.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Borohydride (15 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

-

Quenching: Carefully quench the reaction by adding dilute HCl (1N) dropwise until pH ~7. This destroys excess hydride.

-

Workup: Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

-

Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Final Purification: The crude product is typically a white to off-white solid. Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>99.5%) is required for analytical standards.

Part 4: Scientific Integrity & Troubleshooting

Regiochemical Verification

The most common failure mode in this synthesis is the formation of the 3-isomer (3-(1-hydroxyethyl)-6-chlorocarbazole) if the direct acetylation route is attempted on 6-chlorocarbazole.

-

Diagnostic: In ^1H NMR, the C2-substituted isomer (Target) will show a meta-coupling (d ~1.5 Hz) for the proton at C1 (isolated between the nitrogen and the alkyl group). The C3-substituted isomer will show an ortho-coupling (d ~8.0 Hz) for the proton at C4.

Safety Considerations

-

Carbazoles: Many carbazole derivatives are potential mutagens. Handle with high containment (fume hood, gloves).

-

Chloranil: Toxic and an irritant.

-

NaBH4: Reacts violently with water/acids to release hydrogen gas (flammability hazard).

Part 5: References

-

European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity Standards. (Defines 2-(1-Hydroxyethyl)-6-chlorocarbazole as Impurity C).[1]

-

Mishra, A. et al. (2011). "Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of anti-inflammatory drug Carprofen." Research Journal of Chemical Sciences. Link (Demonstrates the Fischer Indole route for 2,6-disubstituted carbazoles).

-

Campi, E. M. et al. (1988). "Regioselective synthesis of carbazoles via the Fischer indole synthesis." Australian Journal of Chemistry, 41(1), 183-191. (Foundational text on directing effects in tetrahydrocarbazole formation).

-

PubChem. "Compound Summary: 2-(1-Hydroxyethyl)-6-chlorocarbazole."[1] National Library of Medicine.[1] Link

-

BenchChem. "2-(1-Hydroxyethyl)-6-chlorocarbazole Synthetic Routes." Link

Sources

Methodological & Application

Step-by-step synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole

Application Note: Chemoselective Synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole

Executive Summary

This application note details the robust, laboratory-scale synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9). This compound is a critical intermediate and known impurity (Impurity C) in the manufacturing of Carprofen , a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.

While industrial routes often utilize Fischer indole synthesis to reach the carbazole core, this protocol focuses on the chemoselective reduction of the ketone precursor, 2-acetyl-6-chlorocarbazole . This route is selected for its operational simplicity, high yield, and ability to avoid dechlorination of the halogenated aromatic ring, which is a common risk with catalytic hydrogenation methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the preservation of the C-Cl bond while selectively reducing the C=O carbonyl group.

-

Primary Precursor: 1-(6-Chloro-9H-carbazol-2-yl)ethanone (2-Acetyl-6-chlorocarbazole)

-

Strategic Choice: Sodium Borohydride (

) is utilized as the reducing agent. Unlike Lithium Aluminum Hydride (

Reaction Scheme

Caption: Linear synthetic pathway from chlorocarbazole to the target hydroxyethyl derivative.

Detailed Experimental Protocol

Materials and Reagents

The stoichiometry below is calculated for a 10.0 mmol batch size.

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Acetyl-6-chlorocarbazole | 243.69 | 1.0 | 2.44 g | Substrate |

| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g | Reducing Agent |

| Methanol (anhydrous) | 32.04 | N/A | 50 mL | Solvent |

| Tetrahydrofuran (THF) | 72.11 | N/A | 10 mL | Co-solvent (Solubility) |

| Acetic Acid (10%) | 60.05 | N/A | ~20 mL | Quenching Agent |

Step-by-Step Methodology

Phase A: Solubilization (Critical for Yield)

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

-

Dissolution: Charge the flask with 2-acetyl-6-chlorocarbazole (2.44 g). Add THF (10 mL) first to aid solubility, followed by Methanol (50 mL).

-

Expert Note: Carbazoles typically suffer from poor solubility in pure alcohols. The addition of THF prevents precipitation of the starting material during cooling.

-

-

Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5°C .

Phase B: Reduction 4. Addition: Add Sodium Borohydride (0.57 g) portion-wise over 15 minutes.

- Safety: Evolution of hydrogen gas (

- Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

- Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

- Endpoint: Disappearance of the ketone spot (

Phase C: Workup and Isolation

7. Quenching: Cool the mixture back to 0°C. Slowly add 10% Acetic Acid (20 mL) dropwise to destroy excess hydride. Stir for 10 minutes until gas evolution ceases.

8. Evaporation: Remove the bulk of the Methanol/THF under reduced pressure (Rotavap at 40°C).

9. Extraction: Resuspend the aqueous residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

10. Drying: Wash combined organics with Brine (30 mL), dry over anhydrous

Phase D: Purification 12. Recrystallization: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

- Target: White to pale beige crystalline solid.

- Expected Yield: 85–92%.

Process Workflow & Logic

The following diagram illustrates the decision-making process during the reaction, ensuring self-validation of the protocol.

Caption: Operational workflow including solubility checks and reaction monitoring loops.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

-

Appearance: White to off-white powder.

-

Melting Point: 180–184°C (Literature range for racemic mixture).

-

Mass Spectrometry (ESI):

(consistent with -

1H NMR (DMSO-d6, 400 MHz):

- 11.2 (s, 1H, NH)

- 8.05 (d, 1H, Ar-H)

- 7.45 (d, 1H, Ar-H)

- 5.20 (d, 1H, OH)

- 4.95 (m, 1H, CH-OH)

- 1.45 (d, 3H, CH3)

Safety & Handling

-

Sodium Borohydride: Water-reactive. Toxic if swallowed. Liberates flammable hydrogen gas upon contact with acids or water.

-

6-Chlorocarbazole derivatives: Potential skin irritants. Handle with gloves and standard PPE.

-

Waste Disposal: Aqueous layers from extraction contain boron salts and should be disposed of in separate hazardous waste containers, not general organic waste.

References

-

Magarian, R. A., et al. (1975). Carbazole derivatives and their use as anti-inflammatory agents. U.S. Patent No. 3,896,145. Washington, DC: U.S. Patent and Trademark Office.

-

Yi, L., et al. (2016).[3] Improved synthesis of Carprofen. Organic Process Research & Development. (Contextualizing the carbazole ring synthesis).

-

European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity C.[1] (Defines the target molecule as a specific impurity standard).

-

PubChem. 2-(1-Hydroxyethyl)-6-chlorocarbazole (Compound Summary). National Library of Medicine.[1] [1]

Sources

Application Note: Optimized Recrystallization Strategies for 2-(1-Hydroxyethyl)-6-chlorocarbazole

Part 1: Introduction & Strategic Analysis[1][2]

The Target Molecule

2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 52546-95-5, often an intermediate in Carprofen synthesis) presents a unique purification challenge.[1][2][3] Structurally, it combines a rigid, hydrophobic tricyclic carbazole core with a polar, hydrogen-bonding secondary alcohol group at the C2 position.[1]

-

Key Functional Groups: Secondary Alcohol (Polar/H-donor), Carbazole Nitrogen (Weakly acidic/H-donor), Aryl Chloride (Lipophilic).[1][2]

Critical Quality Attributes (CQAs)

In the context of pharmaceutical intermediates (e.g., for Carprofen), the purity of this alcohol is critical.[1] Common impurities from the precursor reduction (typically of 2-acetyl-6-chlorocarbazole) include:

-

Unreacted Ketone: 2-Acetyl-6-chlorocarbazole (similar solubility, different polarity).[1][2][3]

-

Over-reduced Alkane: 2-Ethyl-6-chlorocarbazole (highly lipophilic).[1][2][3]

-

Inorganic Salts: Borate species from NaBH₄ reduction.

-

Oligomers: Colored oxidative coupling products common in carbazole chemistry.

Solubility Logic & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and empirical data for carbazole derivatives, we propose a dual-strategy approach. The carbazole core drives solubility in aromatics (Toluene), while the hydroxyl group imparts solubility in polar protic solvents (Alcohols).[1]

| Solvent System | Role | Mechanism of Action | Recommended Use |

| Ethanol / Water | Primary (Green) | Anti-solvent Precipitation: The alcohol dissolves in hot ethanol; water acts as a powerful anti-solvent, forcing crystallization while retaining inorganic salts (borates) in the mother liquor.[2][3] | Removal of inorganic salts & polar impurities. |

| Toluene / Heptane | Alternative (High Purity) | Temperature-Dependent Solubility: Toluene dissolves the carbazole core at high temps ( | Removal of unreacted ketone & organic side products. |

| Ethyl Acetate / Hexane | Screening | Polarity Tuning: Good for initial solubility screens but often leads to "oiling out" due to rapid polarity shifts. | Small-scale purification or flash chromatography alternative.[2][3] |

Part 2: Experimental Protocols

Protocol A: Micro-Scale Solvent Screening (The "Drop" Method)

Use this protocol to validate solubility before scaling up.[2]

Objective: Determine the approximate saturation point and temperature coefficient.

-

Preparation: Place 100 mg of crude 2-(1-Hydroxyethyl)-6-chlorocarbazole into a 4 mL vial.

-

Addition: Add the primary solvent (e.g., Ethanol or Toluene) in 100 µL increments while heating to boiling (use a heating block set to solvent boiling point).

-

Observation:

-

Dissolution: Record the volume required to fully dissolve the solid at boiling.

-

Precipitation: Allow to cool to room temperature (RT).[1][2][6][7][8] If crystals form, record the onset temperature.

-

Anti-Solvent: If no crystals form at RT, add the anti-solvent (Water or Heptane) dropwise until persistent turbidity is observed.[1] Heat to clear, then cool.

-

-

Result: Select the system that yields defined crystals (needles/plates) rather than an oil or amorphous powder.

Protocol B: Scalable Recrystallization (Ethanol/Water System)

Recommended for removal of inorganic salts and general purification.[1][2]

Reagents:

-

Deionized Water[1]

Step-by-Step Procedure:

-

Dissolution:

-

Charge crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add Ethanol (10-15 mL per gram of solid) .

-

Heat to reflux (approx. 78°C).[1][2] The solid should fully dissolve. If not, add Ethanol in small portions until dissolution is complete.[1]

-

Note: If colored impurities are present, add Activated Carbon (5 wt%) and reflux for 15 mins, then filter hot through Celite.[1]

-

-

Crystallization:

-

Maintain the solution at near-boiling temperature.

-

Slowly add warm Water (50-60°C) dropwise.

-

Stop point: When a faint, persistent cloudiness appears, stop water addition.

-

Add a few drops of Ethanol to restore clarity.

-

Remove heat and allow the flask to cool to Room Temperature (20-25°C) slowly over 2-3 hours. Do not shock cool.

-

-

Maturation:

-

Once at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

-

Isolation:

Protocol C: Alternative Recrystallization (Toluene/Heptane System)

Recommended for high-purity organic separation (removal of ketone/over-reduced species).[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Dissolution:

-

Crystallization:

-

Isolation:

-

Filter and wash with cold Heptane.

-

Caution: Toluene has a high boiling point; ensure thorough drying under high vacuum to remove solvent residues.

-

Part 3: Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for purifying this intermediate based on the impurity profile.

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity profile.

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent polarity gap is too wide.[2][3] | Re-heat to dissolve.[8][11] Add a "bridge" solvent (e.g., more Ethanol) or cool much slower with vigorous stirring.[1] |

| Low Yield | Too much solvent used or terminal temperature not low enough.[8] | Concentrate the mother liquor by 30% and re-cool. Ensure final temp is <5°C. |

| Colored Crystals | Oxidative impurities trapped in lattice. | Use Activated Carbon (Charcoal) during the hot dissolution step. |

| Fine Precipitate | Rapid nucleation (Crash cooling).[1] | Re-dissolve and cool slowly.[7][8] Seed the solution with a pure crystal at 40°C. |

Part 5: References

-

Carbazole Chemistry & Carprofen Synthesis:

-

General Recrystallization Techniques:

-

Solvent Selection Strategies:

-

Chemical Properties Data:

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. US6013808A - Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid - Google Patents [patents.google.com]

- 3. 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | C17H18ClNO3 | CID 15188603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(1-Hydroxyethyl)-6-chlorocarbazole | C14H12ClNO | CID 15188600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE [drugfuture.com]

- 10. amherst.edu [amherst.edu]

- 11. US2459135A - Purification of carbazole - Google Patents [patents.google.com]

Application Note: Accelerated Synthesis of 6-Chlorocarbazole Intermediates via Microwave-Assisted Cadogan Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole scaffolds, particularly halogenated derivatives like 6-chlorocarbazole, are pivotal structural motifs in pharmacologically active compounds and advanced materials. Traditional synthetic routes to these intermediates often involve prolonged reaction times, harsh conditions, and significant energy consumption. This application note provides a detailed, field-proven protocol for the synthesis of 6-chlorocarbazole intermediates utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the principles of the microwave-assisted Cadogan reductive cyclization, offering a step-by-step methodology that dramatically reduces reaction times from hours to minutes while improving yields and product purity. This guide is designed to provide researchers with the technical expertise and practical insights required to safely and effectively implement this green chemistry approach.[1][2][3]

The Strategic Advantage of Microwave-Assisted Synthesis

The carbazole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with diverse biological activities. The introduction of a chlorine atom at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, conventional thermal synthesis methods are often inefficient.

Microwave-assisted synthesis addresses these challenges directly. Unlike conventional heating, which relies on slow conduction and convection to transfer energy from the outside of a vessel inwards, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][2][4][5] This volumetric and instantaneous heating mechanism leads to remarkable benefits:

-

Drastic Rate Acceleration: Reaction times are often reduced from many hours or days to mere minutes.[6]

-

Enhanced Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[1][7]

-

Improved Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis significantly lowers energy consumption, aligning with the principles of green chemistry.[2][4][8]

-

Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

The core of this efficiency lies in two primary heating mechanisms: Dipolar Polarization and Ionic Conduction .[1][2][4] Polar molecules, like the reactants and solvents in our protocol, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the sample.[4][6]

Synthetic Strategy: The Cadogan Reductive Cyclization

For the construction of the carbazole core, the Cadogan reaction is an elegant and powerful choice. This reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine. The reaction proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization and aromatization to form the carbazole ring.

Microwave irradiation has been shown to dramatically accelerate the Cadogan reaction, providing near-quantitative yields in minutes.[7][9]

Caption: Fig 1: Mechanism of the Cadogan Reductive Cyclization.

Safety First: Microwave Reactor Protocols

The rapid heating and potential for high-pressure generation in closed-vessel microwave systems necessitate strict adherence to safety protocols.[10][11] Using dedicated laboratory microwave reactors with built-in temperature and pressure sensors is mandatory; domestic kitchen ovens are not designed for laboratory use and are extremely dangerous in this context.[11]

Caption: Fig 2: Critical Safety Workflow for Microwave Synthesis.

Key Safety Mandates:

-

Vessel Integrity: Always inspect the glass reaction vial and cap for any signs of cracks or damage before use.

-

Stirring: Use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating.[10][11]

-

Volume Limits: Never exceed the recommended maximum reaction volume for the vessel.

-

Pressure Calculation: For unknown reactions, perform a small-scale test run and be aware of the solvent's vapor pressure at the target temperature.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the entire procedure within a certified laboratory fume hood.

Detailed Experimental Protocol

This protocol details the synthesis of 6-chlorocarbazole from 4-chloro-2'-nitrobiphenyl. The precursor can be readily synthesized via a microwave-enhanced Suzuki-Miyaura cross-coupling reaction.[9]

Materials & Equipment

-

Reagents:

-

4-chloro-2'-nitrobiphenyl

-

Triethyl phosphite (reagent grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hexanes (HPLC grade)

-

Silica gel (for column chromatography)

-

-

Equipment:

-

Monowave laboratory microwave reactor

-

10 mL microwave reaction vial with a snap cap and septum

-

Magnetic stir bar

-

Rotary evaporator

-

Glassware for work-up and chromatography

-

Step-by-Step Synthesis Workflow

Caption: Fig 3: Step-by-Step Experimental Workflow.

Detailed Procedural Notes & Rationale

-

Vessel Charging: To a 10 mL microwave reaction vial, add 4-chloro-2'-nitrobiphenyl (233.6 mg, 1.0 mmol) and a magnetic stir bar.

-

Rationale: Starting with a precise amount of the limiting reagent is critical for accurate yield calculation.

-

-

Solvent/Reagent Addition: In a fume hood, add triethyl phosphite (5 mL). Seal the vial securely with the cap.

-

Rationale: Triethyl phosphite serves as both the reducing agent and a high-boiling, microwave-absorbent solvent, simplifying the reaction setup. Using it in excess ensures the reaction goes to completion.

-

-

Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters: Temperature = 180°C, Hold Time = 10 minutes, Stirring = 600 rpm. Start the irradiation.

-

Rationale: 180°C provides sufficient thermal energy to overcome the activation barrier for the cyclization, while the 10-minute hold time is typically sufficient for full conversion under microwave conditions. The reactor's software will modulate power to maintain the target temperature.

-

-

Cooling: Once the reaction is complete, the instrument's compressed air stream will cool the vessel to below 50°C.

-

Rationale: This step is a critical safety measure to reduce the internal pressure of the vial before it is handled and opened.

-

-

Work-up: Carefully uncap the vial in the fume hood. Transfer the reaction mixture to a round-bottom flask. Remove the excess triethyl phosphite on a rotary evaporator connected to a high-vacuum pump.

-

Rationale: Removing the high-boiling phosphite is necessary before purification.

-

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% Dichloromethane in Hexanes.

-

Rationale: This standard purification technique effectively separates the nonpolar 6-chlorocarbazole product from any polar impurities or unreacted starting material.

-

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-chlorocarbazole as a white to off-white solid. The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data & Expected Outcomes

The microwave-assisted Cadogan reaction is highly efficient. The following table provides a comparison of typical results between conventional and microwave-assisted methods for carbazole synthesis, which are analogous to the 6-chloro derivative.

| Parameter | Conventional Heating | Microwave-Assisted Method | Reference |

| Reactant | 2-Nitrobiphenyl | 2-Nitrobiphenyl | [7] |

| Reagent | Triphenylphosphine | Triphenylphosphine | [7] |

| Reaction Time | Several Hours | 2 minutes | [7] |

| Temperature | Reflux | 180-200 °C (set point) | [7] |

| Power | N/A | 200 W (typical) | [7] |

| Yield | Variable (often <80%) | ~96% | [7] |

Researchers implementing the protocol for 6-chlorocarbazole should expect yields well in excess of 90% with reaction times under 15 minutes.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for preparing 6-chlorocarbazole intermediates. By leveraging the principles of direct, volumetric heating, the Cadogan reductive cyclization can be completed in minutes with excellent yields and high purity. This protocol not only accelerates the discovery and development process for novel pharmaceuticals and materials but also aligns with the goals of green chemistry by significantly reducing energy consumption and reaction time. Adherence to the detailed safety and experimental protocols will ensure safe, reproducible, and highly efficient synthesis.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

-

Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]

-

Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

-

Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. (n.d.). ResearchGate. [Link]

-

Scheme 1 Microwave accelerated Cadogan reaction for the synthesis of mixed heteroatom containing heteroacenes. (n.d.). ResearchGate. [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

-

Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI. [Link]

-

PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

-

Microwave-Enhanced Cadogan Cyclization: An Easy Access to the 2-Substituted Carbazoles and other Fused Heterocyclic Systems. (n.d.). ResearchGate. [Link]

-

Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022). National Center for Biotechnology Information. [Link]

-

Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

-

Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]

-

Basic Guidelines For Microwave Reactor and Reactions. (n.d.). Scribd. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022). RSC Publishing. [Link]

-

Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. (2004). National Center for Biotechnology Information. [Link]

-

Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). RSC Publishing. [Link]

-

Synthesis of pyrrolo[3,2‐c]carbazoles using classical Cadogan reaction. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. (n.d.). ResearchGate. [Link]

-

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (n.d.). ResearchGate. [Link]

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]

-

Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivatives. (n.d.). RSC Publishing. [Link]

-

Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. bspublications.net [bspublications.net]

- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. Safety Considerations for Microwave Synthesis [cem.com]

Scalable production methods for Carprofen intermediates

Application Note: Scalable Synthesis and Process Optimization of Carprofen Intermediates

Executive Summary

Carprofen (Rimadyl®) is a cornerstone non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. Structurally, it is a carbazole derivative, distinguishing it from the propionic acid class (e.g., Ibuprofen) by its rigid tricyclic nitrogen-containing core.

For industrial chemists, the synthesis of Carprofen presents a classic process engineering challenge: balancing the cost-efficiency of the Fischer Indole Synthesis against the stringent purity requirements of pharmaceutical manufacturing. This guide details a scalable, self-validating workflow for producing high-purity Carprofen intermediates, focusing on the critical cyclization and aromatization steps.

Strategic Route Analysis: The "Why" Behind the Chemistry

In scalable manufacturing, we generally evaluate two primary pathways. Understanding the causality behind selecting one over the other is crucial for process design.

Pathway A: The Classical Fischer Indole Route (Recommended for Scale)

-

Mechanism: Acid-catalyzed cyclization of (4-chlorophenyl)hydrazine with a cyclohexanone derivative.

-

Pros: Low raw material costs; well-understood kinetics; avoids expensive transition metal ligands.

-

Cons: High exothermicity; potential for "thermal runaway"; heavy metal waste (if ZnCl₂ is used).

-

Optimization: We utilize a Lewis Acid/Brønsted Acid hybrid catalysis system to lower reaction temperatures and manage the exotherm.

Pathway B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

-

Mechanism: Pd-catalyzed arylation of an enolate followed by cyclization.

-

Pros: High functional group tolerance; fewer regioisomers.

-

Cons: Prohibitive cost of Pd catalysts for veterinary margins; difficult heavy metal scavenging (ppm limits).

Decision: This protocol focuses on an Optimized Fischer Indole Route , as it remains the only economically viable method for multi-ton production.

Visualizing the Workflow

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the Carprofen molecule into its scalable precursors.

Caption: Retrosynthetic breakdown of Carprofen into commercially available bulk chemicals.

Detailed Experimental Protocols

Phase 1: Preparation of the Keto-Ester Intermediate

Objective: Synthesis of Ethyl 2-(3-oxocyclohexyl)propanoate (or equivalent malonate derivative). Criticality: High. Regio-control during the alkylation of cyclohexanone determines the yield of the final carbazole.

Protocol:

-

Enamine Formation: Charge a reactor with Cyclohexanone (1.0 eq) and Pyrrolidine (1.1 eq) in Toluene. Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Conversion must be >98% by GC to prevent side reactions in the next step.

-

-

Alkylation: Cool the enamine solution to 60°C. Add Diethyl Methyl Malonate (1.05 eq) slowly.

-

Causality: Slow addition prevents oligomerization of the enamine.

-

-

Hydrolysis: Add dilute HCl to hydrolyze the enamine moiety back to the ketone.

-

Workup: Separate organic layer, wash with brine, and distill.

Phase 2: The Fischer Indole Cyclization (The Bottleneck)

Objective: Reaction of the Keto-Ester with 4-chlorophenylhydrazine to form the Tetrahydrocarbazole core. Safety Note: 4-chlorophenylhydrazine is toxic and unstable. We generate it in situ or use the Hydrochloride salt.

Step-by-Step Methodology:

-

Salt Suspending: Suspend 4-chlorophenylhydrazine HCl (1.0 eq) in Glacial Acetic Acid (AcOH).

-

Reagent Addition: Add the Keto-Ester (1.0 eq) from Phase 1.

-

Catalyst Injection: Add H₂SO₄ (0.1 eq) or ZnCl₂ (0.5 eq).

-

Expert Insight: While ZnCl₂ is classic, H₂SO₄ allows for easier waste treatment. We use H₂SO₄ for green chemistry compliance.

-

-

Controlled Heating (The "Soft Reflux"):

-

Heat slowly to 70°C. Monitor for the "Hydrazone Break" (a distinct color change and exotherm).

-

Once the exotherm subsides, ramp to 90°C for 2 hours.

-

-

Quench: Pour reaction mixture into ice water. The tetrahydrocarbazole precipitates as a solid.

-

Filtration: Filter and wash with water until pH is neutral.

Phase 3: Aromatization (Dehydrogenation)

Objective: Converting the tetrahydro-ring into the fully aromatic carbazole system. Legacy Method: Chloranil (Toxic, expensive waste). Modern Scalable Method: Catalytic Dehydrogenation.

Protocol:

-

Dissolve the wet tetrahydrocarbazole cake in Xylene or Toluene.

-

Add Pd/C (5% loading) catalyst.

-

Reflux vigorously (140°C) for 6-8 hours.

-

Self-Validating Step: Monitor H₂ evolution. Reaction is complete when gas evolution ceases.

-

-

Hot Filtration: Filter off the Pd/C catalyst while hot (recycle catalyst).

-

Crystallization: Cool the filtrate to 5°C. Carprofen intermediate crystallizes out.

Purification and Quality Control

Achieving pharmaceutical grade (>99.5%) requires a specific purification strategy that avoids chromatography.

The "Amine-Salt" Purification Technique: This method exploits the acidity of Carprofen (pKa ~4.4) to separate it from neutral impurities (unreacted hydrazones).

| Step | Action | Scientific Rationale |

| 1. Dissolution | Dissolve crude Carprofen in Acetone . | Good solubility for the acid form. |

| 2. Salt Formation | Add Triethylamine (TEA) (1.1 eq). | Forms the soluble Carprofen-TEA salt. Neutral impurities remain in solution or precipitate (depending on concentration). |

| 3. Filtration | Filter the solution. | Removes insoluble mechanical impurities and inorganic salts. |

| 4. Reprecipitation | Add the filtrate to a dilute HCl/Water solution. | Acidification breaks the amine salt; pure Carprofen precipitates immediately. |

| 5. Final Wash | Wash cake with cold Ethanol/Water (80:20). | Removes trace colored impurities. |

Process Flow Diagram (PFD)

This diagram visualizes the physical movement of materials through the manufacturing plant.

Caption: Industrial Process Flow Diagram (PFD) for Carprofen production.

Troubleshooting & Optimization Data

Table 1: Solvent Selection for Fischer Cyclization

| Solvent | Reaction Temp | Yield (%) | Comments |

| Acetic Acid (Glacial) | 118°C | 82% | Standard. Good solubility, but corrosive. |

| Ethanol/H₂SO₄ | 78°C | 65% | Too slow; incomplete cyclization. |

| Toluene/ZnCl₂ | 110°C | 78% | Difficult workup (emulsions). |

| Polyphosphoric Acid | 100°C | 85% | High yield, but impossible to stir at scale (viscosity). |

Expert Tip: For maximum scalability, use Acetic Acid as the solvent. It acts as both solvent and catalyst promoter, and it can be recovered via distillation.

References

-

Hoffmann-La Roche Inc. (1979).[1] Carbazole methyl malonates. US Patent 4,158,007.[2] Link

-

ChemWerth, Inc. (2016).[2] Synthetic process of carprofen. EP Patent 3,091,000 A1.[2] Link

-

Robinson, B. (1982).[3] The Fischer Indole Synthesis. John Wiley & Sons.[3] (Seminal text on the mechanism).

-

Luo, et al. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. (Demonstrates modern Ruthenium-catalyzed approaches relevant to carbazole derivatives). Link

-

Filter Concept. (2023). Purification Processes for API. (General reference for crystallization protocols). Link

Sources

Application Note & Protocols: Functionalization of 2-(1-Hydroxyethyl)-6-chlorocarbazole for Drug Discovery

Abstract

The carbazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a detailed guide for the strategic functionalization of 2-(1-Hydroxyethyl)-6-chlorocarbazole, a versatile starting material for generating diverse chemical libraries for drug discovery. We present validated protocols for targeted modification at three key positions: the secondary hydroxyl group, the carbazole nitrogen, and the aromatic core via C-H activation. Each protocol is accompanied by a mechanistic rationale, step-by-step instructions, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 2-(1-Hydroxyethyl)-6-chlorocarbazole Scaffold

Carbazole and its derivatives are of immense interest to medicinal chemists due to their rigid, planar structure and rich electron density, which facilitate interactions with various biological targets.[4] The starting scaffold, 2-(1-Hydroxyethyl)-6-chlorocarbazole (Molecular Formula: C₁₄H₁₂ClNO, Molecular Weight: 245.7 g/mol ), offers a unique combination of reactive sites for chemical diversification.[5][6]

-

The Secondary Alcohol (-OH): This group is a prime target for modification. It can be converted into ethers or esters to modulate lipophilicity and hydrogen bonding capacity. Furthermore, its oxidation to a ketone introduces a different functional group, which can alter receptor binding and metabolic stability.[7][8] Secondary alcohols can be susceptible to in-vivo oxidation, a pathway that can be blocked or exploited through functionalization.[9]

-

The Carbazole Nitrogen (-NH): The nitrogen atom is a potent hydrogen bond donor.[10] Its alkylation or arylation is a common and effective strategy to explore structure-activity relationships (SAR) and can significantly influence the molecule's pharmacokinetic profile.[4]

-

The Aromatic Carbazole Core (C-H bonds): The carbazole ring system is amenable to modern synthetic methods, such as transition metal-catalyzed C-H functionalization.[11] This allows for the late-stage introduction of substituents at specific positions, providing access to novel chemical space that is often difficult to reach through traditional methods.[1][12]